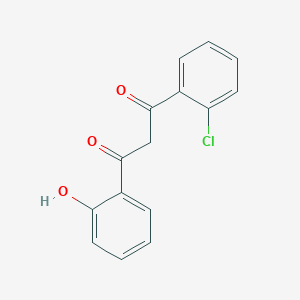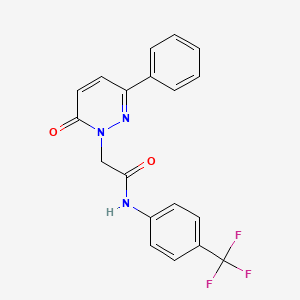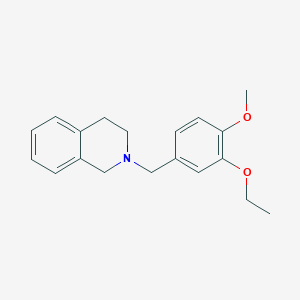
1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction. The specific molecular targets and pathways depend on the biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-3-phenylpropane-1,3-dione: Lacks the hydroxy group, resulting in different chemical and biological properties.
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione: Lacks the chlorophenyl group, leading to variations in reactivity and applications.
Uniqueness: 1-(2-Chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione is unique due to the presence of both chlorophenyl and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60121-60-0 |
|---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C15H11ClO3/c16-12-7-3-1-5-10(12)14(18)9-15(19)11-6-2-4-8-13(11)17/h1-8,17H,9H2 |
InChI Key |
LHPUZLSWSLSCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CC=CC=C2Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-methyl-2-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5659691.png)
![3-[1-(3,5-dichloro-4-methylbenzoyl)-3-azetidinyl]pyridine](/img/structure/B5659692.png)
![(1S*,5R*)-6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5659699.png)

![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5659704.png)

![2-{[(2,3-dihydro-1-benzothien-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5659716.png)
![2-(1H-pyrazol-1-yl)-N-{[3-(2-thienyl)-1H-pyrazol-4-yl]methyl}butanamide](/img/structure/B5659724.png)
![Ethyl 2-[5-[(4-chlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5659730.png)
![4-[(4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2-furyl)methyl]morpholine](/img/structure/B5659739.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5659779.png)
![5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5659784.png)
![1-[(1H-benzimidazol-2-ylsulfanyl)acetyl]piperidine-4-carboxamide](/img/structure/B5659791.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B5659792.png)
